molecular formula C8H8BrN3O B13112463 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol

Cat. No.: B13112463
M. Wt: 242.07 g/mol
InChI Key: NYPISICUIXQLIZ-UHFFFAOYSA-N
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Description

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol is a heterocyclic compound that features a bromine atom and an imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol typically involves the functionalization of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid, and reduced to form the corresponding alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkylamines or thiols in the presence of a base like cesium fluoride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-b]pyridazines.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Alkanes.

Scientific Research Applications

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, TAK1 kinase inhibitors derived from this compound inhibit the enzymatic activity of TAK1 by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in cell growth and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

1-(6-bromoimidazo[1,2-b]pyridazin-3-yl)ethanol

InChI

InChI=1S/C8H8BrN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-5,13H,1H3

InChI Key

NYPISICUIXQLIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2N1N=C(C=C2)Br)O

Origin of Product

United States

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